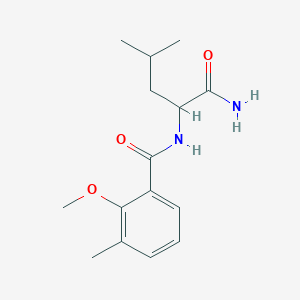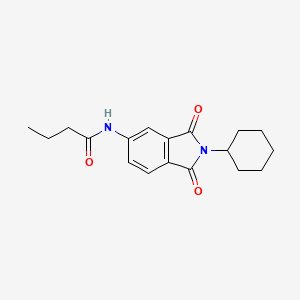
N~2~-(2-methoxy-3-methylbenzoyl)leucinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2-methoxy-3-methylbenzoyl)leucinamide, also known as MLN4924, is a small molecule inhibitor of the NEDD8-activating enzyme (NAE). NAE is a key enzyme in the process of neddylation, which is a post-translational modification that regulates the activity of a wide range of proteins involved in cell cycle regulation, DNA damage response, and signal transduction. MLN4924 has been shown to have potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
作用機序
N~2~-(2-methoxy-3-methylbenzoyl)leucinamide exerts its anticancer activity by inhibiting the neddylation pathway. Neddylation is a post-translational modification that involves the covalent attachment of the ubiquitin-like protein NEDD8 to target proteins. This modification regulates the activity of a wide range of proteins involved in cell cycle regulation, DNA damage response, and signal transduction. N~2~-(2-methoxy-3-methylbenzoyl)leucinamide inhibits the activity of the NAE enzyme, which is responsible for activating NEDD8. This results in the accumulation of NEDD8-conjugated proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N~2~-(2-methoxy-3-methylbenzoyl)leucinamide has been shown to have potent anticancer activity in both in vitro and in vivo models. It induces cell cycle arrest and apoptosis in cancer cells by inhibiting the neddylation pathway. N~2~-(2-methoxy-3-methylbenzoyl)leucinamide has also been shown to have potential therapeutic applications in other diseases, such as viral infections and inflammatory disorders. However, N~2~-(2-methoxy-3-methylbenzoyl)leucinamide has been shown to have some limitations for lab experiments, such as its instability in aqueous solutions and its potential toxicity to normal cells.
実験室実験の利点と制限
N~2~-(2-methoxy-3-methylbenzoyl)leucinamide has several advantages for lab experiments, such as its potent anticancer activity, its ability to synergize with other anticancer agents, and its potential therapeutic applications in other diseases. However, N~2~-(2-methoxy-3-methylbenzoyl)leucinamide also has some limitations for lab experiments, such as its instability in aqueous solutions and its potential toxicity to normal cells. These limitations need to be taken into consideration when designing experiments using N~2~-(2-methoxy-3-methylbenzoyl)leucinamide.
将来の方向性
There are several future directions for research on N~2~-(2-methoxy-3-methylbenzoyl)leucinamide. One direction is to investigate the mechanism of action of N~2~-(2-methoxy-3-methylbenzoyl)leucinamide in more detail, particularly the downstream targets of the neddylation pathway that are responsible for its anticancer activity. Another direction is to explore the potential therapeutic applications of N~2~-(2-methoxy-3-methylbenzoyl)leucinamide in other diseases, such as viral infections and inflammatory disorders. Additionally, further studies are needed to optimize the synthesis method of N~2~-(2-methoxy-3-methylbenzoyl)leucinamide and to develop more stable and less toxic analogs of N~2~-(2-methoxy-3-methylbenzoyl)leucinamide for clinical use.
合成法
The synthesis of N~2~-(2-methoxy-3-methylbenzoyl)leucinamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the carboxylic acid group of leucine with a tert-butyl ester group. The protected leucine is then coupled with 2-methoxy-3-methylbenzoyl chloride to form the benzoyl-leucine intermediate. The benzoyl-leucine intermediate is then subjected to a series of reactions, including deprotection of the tert-butyl ester group, amidation with ammonia, and cyclization to form the final product, N~2~-(2-methoxy-3-methylbenzoyl)leucinamide.
科学的研究の応用
N~2~-(2-methoxy-3-methylbenzoyl)leucinamide has been extensively studied for its anticancer activity in preclinical and clinical studies. It has been shown to have potent activity against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. N~2~-(2-methoxy-3-methylbenzoyl)leucinamide has also been shown to synergize with other anticancer agents, such as DNA-damaging agents and proteasome inhibitors, to enhance their anticancer activity. In addition to its anticancer activity, N~2~-(2-methoxy-3-methylbenzoyl)leucinamide has been shown to have potential therapeutic applications in other diseases, such as viral infections and inflammatory disorders.
特性
IUPAC Name |
N-(1-amino-4-methyl-1-oxopentan-2-yl)-2-methoxy-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-9(2)8-12(14(16)18)17-15(19)11-7-5-6-10(3)13(11)20-4/h5-7,9,12H,8H2,1-4H3,(H2,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGBZLLUJDAWQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC(CC(C)C)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-amino-4-methyl-1-oxopentan-2-yl)-2-methoxy-3-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-bicyclo[2.2.1]hept-2-yl-1-piperazinyl)ethoxy]ethanol](/img/structure/B5202137.png)

![7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5202142.png)


![5-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5202156.png)
![4-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B5202158.png)

![4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B5202178.png)
![3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5202201.png)
![7,8-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydrospiro[2-benzazepine-5,1'-cyclopentane] hydrochloride](/img/structure/B5202209.png)
![1-(1H-benzimidazol-2-ylmethyl)-4-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)pyridinium chloride](/img/structure/B5202215.png)
![N-(4-acetylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5202223.png)
![6-amino-3-(3-nitrophenyl)-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5202228.png)